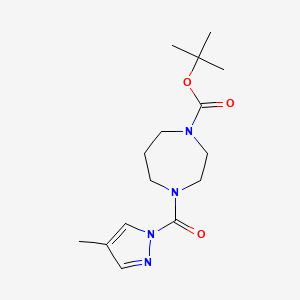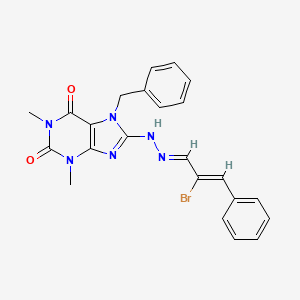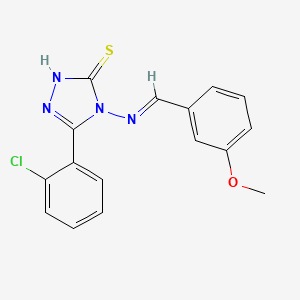
Serine Hydrolase Inhibitor-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine Hydrolase Inhibitor-16 is a compound designed to inhibit the activity of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various biological processes. These enzymes are involved in lipid metabolism, cell signaling, and the regulation of post-translational modifications of proteins .
Preparation Methods
The synthesis of Serine Hydrolase Inhibitor-16 involves several steps, including the use of mechanism-based electrophiles such as carbamates, ureas, activated ketones, lactones, and lactams These compounds covalently react with the serine nucleophile in the active site of the enzymeIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Serine Hydrolase Inhibitor-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Serine Hydrolase Inhibitor-16 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the activity and inhibition of serine hydrolases. In biology, it helps in understanding the role of these enzymes in various physiological processes, including neuronal signaling and lipid metabolism . In medicine, this compound is being explored for its potential therapeutic applications in treating diseases such as Alzheimer’s, diabetes, and cancer . Additionally, it has industrial applications in the development of new drugs and chemical probes .
Mechanism of Action
The mechanism of action of Serine Hydrolase Inhibitor-16 involves the covalent modification of the active site serine residue in serine hydrolases. This modification prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity . The molecular targets of this compound include various serine hydrolases involved in lipid metabolism, neuronal signaling, and other critical biological processes . The pathways affected by this inhibition can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Serine Hydrolase Inhibitor-16 can be compared with other similar compounds such as Serine Hydrolase Inhibitor-17, Serine Hydrolase Inhibitor-13, and Serine Hydrolase Inhibitor-1 . These compounds share a similar mechanism of action but differ in their chemical structures and specific inhibitory activities. The uniqueness of this compound lies in its specific functional groups that enhance its selectivity and potency as an inhibitor . This makes it a valuable tool for studying serine hydrolases and developing new therapeutic agents .
Properties
Molecular Formula |
C15H24N4O3 |
|---|---|
Molecular Weight |
308.38 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylpyrazole-1-carbonyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H24N4O3/c1-12-10-16-19(11-12)13(20)17-6-5-7-18(9-8-17)14(21)22-15(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
CXPKONGEDQYMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)N2CCCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)


![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)

![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)




